molecular formula C15H18N4O3 B2402067 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034554-56-6

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2402067
CAS No.: 2034554-56-6
M. Wt: 302.334
InChI Key: MXCMRGVTSSAMQR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and an imidazolidine-1-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions on the indole ring can introduce functional groups like halogens, nitro groups, or alkyl chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of an indole moiety, hydroxyethyl group, and imidazolidine-1-carboxamide structure. This unique combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H19N3O5S
  • IUPAC Name : this compound

This structure incorporates an indole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.

1. Cell Cycle Modulation

Research indicates that compounds with similar structures can influence cell cycle progression. For instance, studies on related chalcones show that they can induce G2/M phase arrest in cancer cells, leading to apoptosis through caspase activation .

2. Apoptosis Induction

The compound may promote apoptosis in various cancer cell lines. Similar indole derivatives have been shown to activate intrinsic apoptotic pathways, which are critical for eliminating malignant cells .

3. Inhibition of Signaling Pathways

The biological activity of this compound may also involve the modulation of key signaling pathways:

  • Wnt/β-Catenin Pathway : This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway can lead to reduced tumor growth.
  • NF-kB Pathway : Known for its role in inflammation and cancer progression, inhibiting NF-kB can reduce the expression of pro-inflammatory cytokines and promote apoptosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

Study Cell Line IC50 Value Mechanism
Liu et al. (2019)HeLa8 μMCell cycle arrest at G2/M phase
Research on chalconesVarious cancer lines<0.1 μM (Colchicine as reference)Apoptosis induction via caspase activation

These findings suggest that this compound may exhibit significant cytotoxicity against cancer cells, potentially making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Chalcone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their anticancer activity. The results indicated that modifications at specific positions significantly enhanced their cytotoxic effects against breast cancer cell lines .
  • Structure Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research has shown that variations in substituents on the indole ring can drastically alter their efficacy against different cancer types .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18-9-11(10-4-2-3-5-12(10)18)13(20)8-17-15(22)19-7-6-16-14(19)21/h2-5,9,13,20H,6-8H2,1H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCMRGVTSSAMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)N3CCNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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